N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is an intricate organic compound characterized by its unique structural elements and potential applications. This compound incorporates both a fluorinated phenyl group and a pyrrolidinone ring, providing a wide array of chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-15-8-6-14(7-9-15)10-11-22-19(26)20(27)23-16-3-1-4-17(13-16)24-12-2-5-18(24)25/h1,3-4,6-9,13H,2,5,10-12H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUPJMFVOMGDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step reactions starting from readily available precursors. The main synthetic route can include the formation of intermediate compounds through amide bond formation, facilitated by coupling reagents under controlled temperatures and conditions.
Industrial Production Methods: On an industrial scale, the synthesis may leverage optimized catalytic processes, automation, and high-throughput techniques to enhance yield and efficiency. Reaction conditions often involve precise temperature control, solvent selection, and continuous monitoring to ensure product consistency and quality.
Chemical Reactions Analysis
Types of Reactions: N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is prone to various chemical reactions:
Oxidation: : This compound can undergo oxidation, particularly affecting the amide functionalities and aromatic rings, under strong oxidizing conditions.
Reduction: : The compound can also be reduced using mild to strong reducing agents, targeting the amide bonds and other susceptible sites.
Substitution: : The fluorine atom on the phenyl ring makes it reactive in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under certain conditions.
Common Reagents and Conditions: Reagents such as strong acids and bases, catalytic metals, and specific solvents are employed to facilitate these reactions. Conditions often include controlled temperatures, pH, and reaction times to achieve the desired transformations with minimal by-products.
Major Products Formed: Reaction products vary based on the type of chemical reaction. Oxidation can lead to hydroxylated or ketonized derivatives, reduction can yield amine-containing compounds, and substitution reactions produce a variety of nucleophile-substituted products.
Scientific Research Applications
Chemistry: This compound is studied for its reactivity patterns, synthetic utility, and potential as a building block in organic synthesis.
Biology: In biological contexts, N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is explored for its interactions with biological macromolecules and potential bioactivity.
Medicine: Medical research investigates the therapeutic potential of this compound, particularly its interactions with biological targets and its pharmacokinetics.
Industry: Industrially, the compound is examined for its application in material science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide exerts its effects involves:
Molecular Targets: : Interaction with enzymes, receptors, or other biomolecules.
Pathways: : Engagement in specific biochemical pathways leading to desired therapeutic or material science outcomes.
Comparison with Similar Compounds
N'-[2-(4-chlorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
N'-[2-(4-bromophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
N'-[2-(4-methylphenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Uniqueness: The presence of the fluorine atom in N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. This compound's unique structure results in specific chemical behaviors and applications not shared by its analogs.
Biological Activity
N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, also referred to by its CAS number 946252-86-4, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C20H20FN3O3
- Molecular Weight : 369.4 g/mol
- Functional Groups : Two amide groups linked by an ethane chain, a fluorophenyl group, and a pyrrolidine moiety.
The presence of the fluorine atom in the phenyl group is known to influence the compound's reactivity and biological interactions due to its electronegative nature, which can enhance binding affinity to biological targets.
Antitumor Activity
Research on related compounds indicates potential antitumor properties. For instance, studies have shown that certain amide derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Although specific data on this compound is scarce, its structural components suggest similar activity may be possible.
Neuropharmacological Effects
The presence of the pyrrolidine ring suggests potential neuropharmacological activity. Compounds with this moiety have been studied for their effects on neurotransmitter systems, particularly as modulators of dopamine and serotonin receptors. This could imply that this compound might influence mood or cognitive functions.
Study on Related Compounds
A study investigating the biological activities of structurally related compounds demonstrated significant inhibition of specific cancer cell lines. The findings suggested that modifications in the side chains could enhance potency and selectivity against tumor cells .
| Compound | Activity | Reference |
|---|---|---|
| Analog A | IC50 = 5 µM against MCF-7 cells | |
| Analog B | Neuroprotective effects in vitro |
Pharmacokinetics
Although direct pharmacokinetic data for this compound is not available, understanding the behavior of similar compounds can provide insights. Typically, factors such as solubility, stability under physiological conditions, and metabolic pathways are crucial for determining bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
